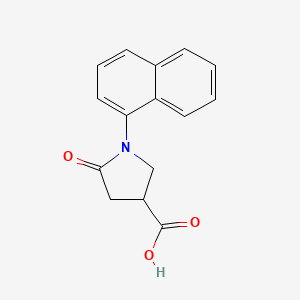
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, as a derivative in heterocyclic compounds, shows promise in the field of antibacterial and antifungal applications. A study by Patel and Patel (2015) synthesized a series of derivatives and evaluated their efficacy against various bacterial and fungal strains. These compounds exhibited significant antibacterial and antifungal activities, demonstrating their potential as agents in treating infectious diseases (Patel & Patel, 2015).
Crystal Structure Analysis
The compound has also been the subject of studies focusing on its crystal structure. Yin et al. (2006) explored its crystal structure, providing valuable information for the development of new materials and pharmaceuticals. Their analysis revealed details about molecular interactions, which are crucial for understanding the compound's properties and potential applications (Yin, Zhen-ming, Wang, & Jian-ying, 2006).
Coordination Polymers and Sensing Applications
In the field of materials science, this compound derivatives have been utilized in constructing coordination polymers. These polymers have applications in sensing volatile organic compounds and metal ions. Lakshmanan et al. (2021) demonstrated how these polymers could be used for detecting specific molecules and ions, showcasing their potential in environmental monitoring and diagnostics (Lakshmanan et al., 2021).
Luminescence and Optical Properties
Another application lies in the study of luminescence. Liu et al. (2010) synthesized a Zn(II) coordination polymer based on a derivative of this compound, highlighting its strong solid-state luminescence. Such properties are useful in developing optical materials and sensors (Liu, Hu, Zhang, Zhou, & Fang, 2010).
Polymer Synthesis
In polymer chemistry, derivatives of this compound have been used in the synthesis of new poly(amide-imide)s. These polymers, as studied by Yang and Chen (1993), show excellent solubility and thermal stability, making them suitable for high-performance materials (Yang & Chen, 1993).
Protonation and Intramolecular Hydrogen Bonding
The study of protonation and hydrogen bonding in naphthalene derivatives, including this compound, has been a subject of research. Ozeryanskii et al. (2008) examined the structural consequences of protonation on these compounds, contributing to a better understanding of their chemical behavior and potential applications in catalysis or material science (Ozeryanskii et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARHILSRKCHUAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375049 |
Source


|
| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340319-91-7 |
Source


|
| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)












![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)
